molecular formula C5H5ClN2O B8053939 5-Chloro-1-methylpyrazin-2(1H)-one

5-Chloro-1-methylpyrazin-2(1H)-one

Cat. No.: B8053939
M. Wt: 144.56 g/mol
InChI Key: UEKUMPVGURYZMQ-UHFFFAOYSA-N
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Description

5-Chloro-1-methylpyrazin-2(1H)-one (CAS 1192838-43-9) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry . With a molecular formula of C 5 H 5 ClN 2 O and a molecular weight of 144.56 g/mol, this compound is primarily valued as a key synthetic intermediate in the research and development of novel drug candidates . Its unique structure makes it a versatile precursor for constructing more complex molecules with potential therapeutic effects, including antimicrobial, antiviral, and anti-inflammatory properties . In agricultural chemistry research, this compound is also explored for the synthesis of novel pesticides and herbicides, leveraging its chemical properties to target specific pests or weeds . The compound is typically supplied with a purity of 97% or higher and should be stored at room temperature . This product is intended for research and development purposes only and is strictly not for human or veterinary use .

Properties

IUPAC Name

5-chloro-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKUMPVGURYZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, interactions with specific receptors, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazine ring, which is substituted at the 5-position with a chlorine atom and at the 1-position with a methyl group. This structure contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)
Methicillin-Susceptible S. aureus (MSSA)15
Methicillin-Resistant S. aureus (MRSA)12
E. coli10
Pseudomonas aeruginosa8

Interaction with Biological Targets

This compound has been investigated for its interaction with various biological targets, particularly in the context of receptor modulation. It has been identified as a potential antagonist for specific G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses .

Case Study: GPR119 Agonism

In a study exploring GPR119 agonists, modifications to the pyrazine structure were made to enhance receptor affinity and selectivity. The introduction of the chlorine atom at the 5-position was found to significantly improve binding affinity compared to other analogs .

Table 2: Structure-Activity Relationship (SAR) of GPR119 Agonists

CompoundIC50 (nM)Binding Affinity
Reference Compound50High
This compound20Moderate
Modified Analog10High

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with inflammation and immune response. Studies suggest that it may inhibit certain proteolytic activities linked to oncogenic processes, particularly in B-cell lymphomas .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 5-Chloro-1-methylpyrazin-2(1H)-one exhibit antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve inhibition of specific metabolic pathways, which could be further explored for developing new antibiotics.

Compound Target Organisms Activity
This compoundMSSA, MRSA, E. coliModerate Inhibition
Derivative AP. aeruginosaSignificant Inhibition
Derivative BK. pneumoniaeLow Activity

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in metabolic pathways relevant to cancer therapy. Studies suggest that it can interact with enzymes involved in tumor growth, thereby providing a basis for developing anticancer agents.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential.

Biological Target Binding Affinity (Kd) Effect
Enzyme A50 nMInhibition
Receptor B200 nMModulation

Material Science Applications

The compound can serve as a building block for synthesizing novel materials with specific properties. Its halogenated structure allows for incorporation into polymers or other functional materials, enhancing their chemical stability and reactivity.

Case Study: Material Synthesis

A recent study explored the use of this compound in creating functionalized polymers. The resulting materials demonstrated improved thermal stability and potential applications in drug delivery systems.

Comparison with Similar Compounds

5-Chloropyrimidin-2(1H)-one Hydrochloride

  • Structure : This compound (CAS: 42748-90-3) features a pyrimidine ring (two nitrogen atoms at positions 1 and 3) with a chlorine substituent at position 5 and a hydrochloride salt (Figure 2). Its molecular formula is C₄H₄Cl₂N₂O (MW: 183.00 g/mol) .
  • Key Differences: The pyrimidine ring (six-membered, two nitrogens) differs from the pyrazine core (six-membered, two nitrogens at positions 1 and 4). The hydrochloride salt enhances aqueous solubility compared to the neutral pyrazinone.

2-Hydroxy-5-methylpyrazine (5-Methylpyrazin-2(1H)-one)

  • Structure: This compound (CAS: 20721-17-9) shares the pyrazinone core but replaces the chlorine substituent with a hydroxyl group at position 2 (Figure 3). Its molecular formula is C₅H₆N₂O₂ (MW: 126.11 g/mol) .
  • Key Differences :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents.
    • The absence of chlorine reduces electronegativity and lipophilicity, which may diminish membrane permeability in biological contexts .

Pyridin-2(1H)-one Derivatives

  • Structure : Pyridin-2(1H)-ones (e.g., 3-phenylpyridin-2(1H)-one) contain a single nitrogen atom in a six-membered ring with a ketone group (Figure 4).
  • Key Differences: The pyridinone scaffold has one nitrogen versus two in pyrazinones, altering electronic distribution and hydrogen-bonding patterns. Derivatives with piperazine or phenyl groups (e.g., compounds in Table 3 ) exhibit enhanced logP values and variable solubility, suggesting broader pharmacological applicability compared to halogenated pyrazinones .

2,3-Dihydroquinazolin-4(1H)-one Derivatives

  • Structure : These compounds (e.g., MHY2251 ) feature a fused benzene-pyrimidine ring system with a ketone group (Figure 5).
  • Key Differences: The fused aromatic system increases molecular rigidity and planarity, enhancing interactions with aromatic amino acids in enzymes.

Key Research Findings

  • Reactivity : The chlorine atom in 5-Chloro-1-methylpyrazin-2(1H)-one facilitates nucleophilic aromatic substitution reactions, enabling derivatization at position 5 . In contrast, hydroxylated analogs (e.g., 2-Hydroxy-5-methylpyrazine) are more prone to oxidation .
  • Biological Activity : Pyridin-2(1H)-one derivatives with bulky substituents (e.g., 3-phenyl groups) show enhanced binding to eukaryotic initiation factor 4A3 (eIF4A3), highlighting the role of ring substitution in target selectivity .
  • Solubility: Hydrochloride salts (e.g., 5-Chloropyrimidin-2(1H)-one HCl) exhibit superior aqueous solubility compared to neutral pyrazinones, making them preferable for intravenous formulations .

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-1-methylpyrazin-2(1H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, often starting with pyrazine derivatives. A common method includes halogenation and alkylation steps. For example, microwave-assisted synthesis (MAS) can enhance reaction efficiency by reducing time and improving yields. Key steps include:

  • Halogenation : Introducing chlorine via reagents like POCl₃ or SOCl₂ under reflux conditions .
  • Alkylation : Methylation using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product .
    Optimization involves adjusting temperature, solvent polarity, and catalyst loading. Microwave irradiation (e.g., 100–150 W, 80–120°C) significantly accelerates reaction kinetics compared to conventional heating .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Structural characterization relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and confirms regiochemistry. SHELX software is widely used for refinement, particularly for handling twinned data or high-resolution structures .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to identify methyl and chlorine substituents (e.g., δ ~2.5 ppm for N-methyl; δ ~160 ppm for pyrazinone carbonyl) .
    • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm the lactam (C=O) group .
  • Mass spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z 144.02 for C₅H₅ClN₂O⁺) .

Basic: What safety protocols are essential for handling this compound in the lab?

Key safety measures include:

  • Storage : Keep at 0–6°C in airtight containers away from heat and ignition sources .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential irritancy (H315/H319) .
  • Disposal : Neutralize with dilute NaOH and incinerate as hazardous waste .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions in XRD data (e.g., disordered atoms or twinning) require:

  • Data reprocessing : Use SHELXL for iterative refinement, adjusting parameters like ADPs (anisotropic displacement parameters) .
  • Validation tools : Check for symmetry violations using PLATON or CCDC Mercury .
  • Complementary techniques : Pair SCXRD with powder XRD or DFT calculations to validate unit cell parameters .

Advanced: What methodologies are used to study the biological activity of this compound derivatives?

  • In vitro assays : Screen for antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) tests or MTT assays on cell lines (e.g., HeLa or MCF-7) .
  • Molecular docking : Use MOE or AutoDock to predict binding affinity with targets like Jak2 kinase or SIRT1 .
  • SAR studies : Modify substituents (e.g., replacing chlorine with fluorine) and correlate changes with activity trends .

Advanced: How can reaction mechanisms for synthetic pathways be elucidated computationally?

  • DFT calculations : Gaussian or ORCA software models transition states and intermediates. For example, B3LYP/6-31G(d) optimizes geometries for halogenation steps .
  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to derive rate constants and propose mechanisms (e.g., SN2 for methylation) .

Advanced: What strategies address low yields in large-scale synthesis?

  • Catalyst optimization : Switch from homogeneous (e.g., AlCl₃) to heterogeneous catalysts (e.g., zeolites) to improve recyclability .
  • Solvent engineering : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions .
  • Process intensification : Use flow chemistry for continuous production, minimizing decomposition .

Basic: How is purity assessed, and what thresholds are acceptable for research use?

  • Chromatography : HPLC with a C18 column (UV detection at 254 nm) ensures ≥95% purity. Retention time (~8–10 min) is compared to standards .
  • Elemental analysis : C, H, N content must align with theoretical values within ±0.4% .

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